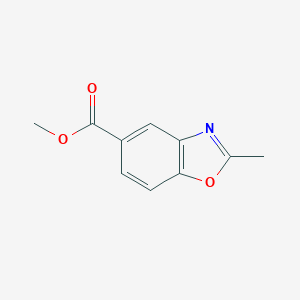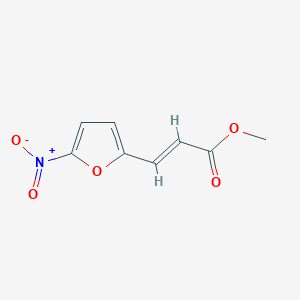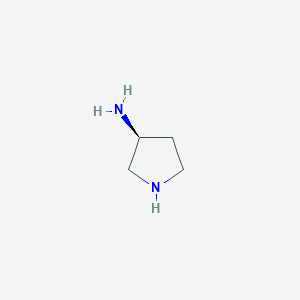
(S)-3-Aminopyrrolidin
Übersicht
Beschreibung
(S)-3-Aminopyrrolidine is a useful research compound. Its molecular formula is C4H10N2 and its molecular weight is 86.14 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-3-Aminopyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-3-Aminopyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Aminopyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Antikrebsmitteln
(S)-3-Aminopyrrolidin-Derivate wurden als vielversprechend für die Entwicklung von Antikrebsmitteln identifiziert. Diese Verbindungen haben sich als Inhibitoren verschiedener Kinasen erwiesen, Enzyme, die eine entscheidende Rolle in Zellsignalwegen spielen. Durch die Blockierung des PI3K/Akt-Signalwegs können diese Derivate die Proliferation und das Überleben von Krebszellen effektiv behindern .
Kinase-Inhibition
Weitere Forschung an this compound hat seine Fähigkeit gezeigt, eine große Bandbreite von Kinasen zu hemmen, die über die an Krebs beteiligten hinausgehen. Dies macht es zu einem wertvollen Gerüst für die Entwicklung von Medikamenten gegen Krankheiten, die durch dysregulierte Kinaseaktivität verursacht werden .
Gerüst für die Medikamentenentwicklung
Die this compound-Struktur dient als vielversprechendes Gerüst für die Entdeckung neuer Medikamente. Seine Vielseitigkeit ermöglicht die Kreation von Derivaten, die als duale Inhibitoren für Abl und PI3K wirken können, Enzyme, die an Krebs und anderen Krankheiten beteiligt sind .
Studien zur Struktur-Wirkungs-Beziehung
Modifikationen an der this compound-Struktur haben zu Erkenntnissen über die Struktur-Wirkungs-Beziehung (SAR) dieser Verbindungen geführt. Die Identifizierung essentieller funktioneller Gruppen, wie der Benzylsulfonylgruppe, unterstützt die Optimierung der biologischen Aktivität für therapeutische Anwendungen .
Wirkmechanismus
Target of Action
The primary targets of (S)-3-Aminopyrrolidine are the Abelson murine leukemia viral oncogene homolog (ABL) kinase and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . These targets play crucial roles in cell proliferation and survival, making them important in the development of anticancer therapies .
Mode of Action
(S)-3-Aminopyrrolidine interacts with its targets by inhibiting their activities. It blocks the PI3K/Akt signaling pathway and inhibits the ABL kinase . This inhibition disrupts the normal function of these targets, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of the PI3K/Akt signaling pathway and the ABL kinase by (S)-3-Aminopyrrolidine affects several downstream effects. The PI3K/Akt pathway is crucial for cell survival and proliferation . Its inhibition can lead to decreased cell proliferation and increased cell death . Similarly, the inhibition of the ABL kinase, which also plays a role in cell proliferation, can lead to similar effects .
Result of Action
The result of (S)-3-Aminopyrrolidine’s action is primarily observed at the molecular and cellular levels. By inhibiting the PI3K/Akt pathway and the ABL kinase, it disrupts normal cell proliferation and survival processes . This leads to decreased cell proliferation and increased cell death, which are desirable outcomes in the context of anticancer therapies .
Eigenschaften
IUPAC Name |
(3S)-pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-4-1-2-6-3-4/h4,6H,1-3,5H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXSWUFDCSEIOO-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364009 | |
| Record name | (S)-3-Aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128345-57-3 | |
| Record name | (-)-3-Aminopyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128345-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-3-Aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of (S)-3-Aminopyrrolidine in drug discovery?
A1: (S)-3-Aminopyrrolidine serves as a crucial intermediate in synthesizing various pharmaceuticals. For instance, it is a key building block for INCB8761/PF-4136309, a potent and selective CCR2 antagonist . It has also shown promise as a scaffold in developing novel dual inhibitors targeting Abl and PI3K .
Q2: How is (S)-3-Aminopyrrolidine synthesized cost-effectively?
A2: An economical synthesis route utilizes readily available L-aspartic acid as the starting material. The process involves optimized reaction conditions, ensuring mild conditions and straightforward purification, making it suitable for large-scale production .
Q3: Can (S)-3-Aminopyrrolidine be used for chiral derivatization?
A3: Yes, a derivative of (S)-3-Aminopyrrolidine, 1-(5-Dimethylamino-1-naphthalenesulphonyl)-(S)-3-aminopyrrolidine (DNS-Apy), functions as a fluorescent chiral labeling reagent. This reagent reacts with carboxylic acid enantiomers, forming diastereomeric amides. These diastereomers can be separated and sensitively detected using High-Performance Liquid Chromatography (HPLC), allowing for the analysis of chiral carboxylic acids .
Q4: Are there alternative synthesis routes for cyclic compounds related to (S)-3-Aminopyrrolidine?
A4: Yes, cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-3,6-bis(carbamoylmethyl)-piperazine-2,5-dione], a cyclic compound structurally related to (S)-3-Aminopyrrolidine, can be synthesized via two methods. One involves the self-condensation of (S)-3-aminopyrrolidine-2,5-dione in acetonitrile under reflux. A more efficient approach utilizes the self-condensation of L-asparagine methyl ester at room temperature .
Q5: What is known about the structure-activity relationships of (S)-3-Aminopyrrolidine derivatives?
A5: Research exploring the structure-activity relationships of (S)-3-Aminopyrrolidine derivatives is ongoing. Scientists are investigating how modifications to the (S)-3-Aminopyrrolidine scaffold impact its biological activity, potency, and selectivity for specific targets . This research is crucial for optimizing drug candidates based on this scaffold.
Q6: Can (S)-3-Aminopyrrolidine be used to prepare other chiral compounds?
A6: Yes, (S)-3-Aminopyrrolidine serves as a starting material for synthesizing (S,S)-2,8-diazabicyclo[4.3.0]nonane, a bicyclic compound. This synthesis involves a transaminase-catalyzed reaction to introduce an amino group, followed by intramolecular cyclization and deprotection .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate](/img/structure/B162718.png)
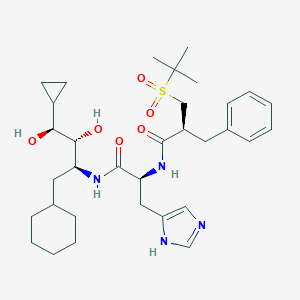
![Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162723.png)


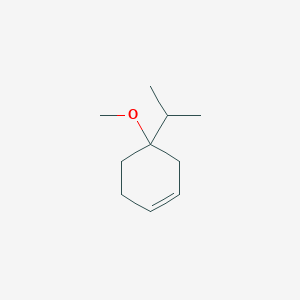


![2-[(chloroacetyl)(3-chloro-4-methoxyphenyl)amino]-N-(2-phenylethyl)-2-thien-2-ylacetamide](/img/structure/B162735.png)

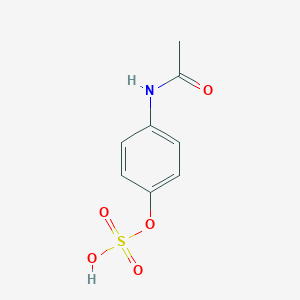
![[1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone](/img/structure/B162746.png)
